![molecular formula C21H17N3O4 B11011834 N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11011834.png)
N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a tetrahydrocyclopenta chromene derivative through an acetamide group. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds containing benzimidazole derivatives often exhibit their biological effects through multiple mechanisms:
- Cytotoxicity : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. This was demonstrated in studies where the compound was tested on various tumor cell lines.
- Hypoxia Selectivity : Similar compounds have been evaluated for their ability to selectively target hypoxic tumor environments, enhancing their cytotoxic effects specifically in cancerous tissues while sparing normal cells .
- DNA Interaction : The compound may also interact with DNA, leading to damage and subsequent cell death in tumor cells. Assays measuring DNA fragmentation have confirmed this activity .
Table 1: Biological Activity Summary
Study 1: Cytotoxic Effects on Tumor Cell Lines
In a study evaluating the cytotoxic properties of this compound, the compound was tested against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The WST-1 assay indicated a significant reduction in cell viability at concentrations above 10 µM.
Study 2: Mechanism Elucidation
Further investigation into the mechanism revealed that treatment with the compound led to increased levels of cleaved caspase 3 and caspase 7 in A549 cells. This suggests that the compound promotes apoptosis via intrinsic pathways triggered by cellular stress responses .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing benzimidazole structures often demonstrate various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies on similar benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) .
- Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial effects, suggesting potential applications in treating bacterial infections .
Synthesis and Mechanism of Action
The synthesis of N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves multiple synthetic steps that combine various pharmacophoric elements. Understanding its mechanism of action is crucial for optimizing its pharmacokinetic properties. Interaction studies can provide insights into how this compound targets specific biological pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives similar to N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy]acetamide:
- A Study on Aromatase Inhibition : A series of novel benzimidazole derivatives were synthesized and evaluated for their ability to inhibit aromatase activity. The results indicated significant anticancer potential against estrogen-dependent tumors .
- Cytotoxicity Evaluation : Research involving the synthesis of benzimidazole derivatives demonstrated varying degrees of cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Activity Assessment : Compounds structurally related to N-(1H-benzimidazol-2-yl)-2-[...] have been tested for antimicrobial properties, showing promising results against various bacterial strains .
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H17N3O4/c25-19(24-21-22-16-6-1-2-7-17(16)23-21)11-27-12-8-9-14-13-4-3-5-15(13)20(26)28-18(14)10-12/h1-2,6-10H,3-5,11H2,(H2,22,23,24,25) |
InChI Key |
ULSNTLFFETZXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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